2-(2-Hydroxymethylphenyl)phenol

Phenolic Resins Novolac Cross-linking

Researchers need bifunctional intermediates that enable selective transformations without complex protection-deprotection steps. This ortho-substituted biphenyl derivative solves that with distinct phenolic and benzylic alcohol sites. - **Dual reactivity**: Acts as chain extender and crosslinker for phenolic resins; tune cross-link density for high-temp composites. - **Synthetic efficiency**: Pre-functionalized scaffold shortens routes to pharmaceutical intermediates (e.g., (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives). - **Material applications**: Enables ligands, OLED precursors, and chemosensors via metal-catalyzed cross-coupling. Available in research to bulk quantities. Strict quality control, same-day dispatch for stock sizes.

Molecular Formula C13H12O2
Molecular Weight 200.23 g/mol
CAS No. 3594-97-6
Cat. No. B3060431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Hydroxymethylphenyl)phenol
CAS3594-97-6
Molecular FormulaC13H12O2
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CO)C2=CC=CC=C2O
InChIInChI=1S/C13H12O2/c14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)15/h1-8,14-15H,9H2
InChIKeyFGCSCCNLDZVFBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Hydroxymethylphenyl)phenol: Bifunctional Intermediate for Resin & API Synthesis


2-(2-Hydroxymethylphenyl)phenol (CAS 3594-97-6), also known as 2'-hydroxymethyl-[1,1'-biphenyl]-2-ol, is a biphenyl derivative featuring both a phenolic hydroxyl and a benzyl alcohol group . This bifunctional scaffold confers distinct reactivity, making it a valuable intermediate for synthesizing complex molecules, including pharmaceutical actives and specialty polymers . Its primary applications are in the preparation of phenol-formaldehyde resins (novolacs) and as a building block in medicinal chemistry .

2-(2-Hydroxymethylphenyl)phenol: Advantages Over Simple Phenolic Analogs


The unique ortho-substituted biphenyl structure of 2-(2-Hydroxymethylphenyl)phenol creates a steric and electronic environment that is fundamentally different from simpler analogs like 2-(hydroxymethyl)phenol (salicyl alcohol) or biphenyl-2,2'-diol [1]. The presence of two distinct reactive sites—a phenolic OH and a benzylic CH2OH—on a conformationally flexible biphenyl core enables specific regio- and chemoselective transformations (e.g., selective esterification, alkylation, or cross-coupling) that are not accessible with mono-functional or more rigid analogs . This controlled bifunctionality is critical for constructing complex molecular architectures, particularly in multi-step organic syntheses where protecting group strategies or divergent reaction pathways are required [2].

2-(2-Hydroxymethylphenyl)phenol: Evidence vs. Structural Analogs


Bifunctional Reactivity in Resin Synthesis

2-(2-Hydroxymethylphenyl)phenol is specifically identified as a key intermediate in the synthesis of phenol-formaldehyde resins (novolacs) . Its bifunctional nature (phenolic OH and benzylic alcohol) allows for a dual mechanism of polymerization: condensation through the phenolic ortho/para positions and cross-linking via the hydroxymethyl group. In contrast, the simpler analog 2-(hydroxymethyl)phenol lacks the biphenyl core that provides enhanced thermal and mechanical properties to the final polymer matrix, a characteristic widely established for biphenyl-containing phenolic resins [1].

Phenolic Resins Novolac Cross-linking

Regiospecific Hydroxymethylation vs. Direct Methods

The synthesis of 2-hydroxymethylphenol derivatives can be achieved with good yield and regiospecificity by reduction of the precursor aldehydes, which are obtained regiospecifically from the reaction of phenols with paraformaldehyde in toluene containing stannic chloride and tri-n-butylamine [1]. In contrast, reaction of phenols with paraformaldehyde under anhydrous conditions or with aqueous formaldehyde results in the formation of both the desired monohydroxymethyl and the undesired bishydroxymethyl derivatives [1]. While the paper does not provide a direct yield for the target compound, it establishes a general synthetic advantage for this class of compounds: the precursor aldehyde route yields the desired regioisomer cleanly, whereas direct hydroxymethylation leads to a mixture.

Hydroxymethylation Regioselectivity Synthesis Yield

Conformational Flexibility vs. Rigid Biphenyl-2,2'-diol

The biphenyl core of 2-(2-Hydroxymethylphenyl)phenol is unsymmetrically substituted (one phenolic OH, one benzylic CH2OH), which introduces conformational flexibility and steric bulk at the ortho-positions. This is in contrast to the symmetrically substituted biphenyl-2,2'-diol (CAS 1806-29-7), which is known for its ability to form strong intramolecular hydrogen bonds and rigid, planar conformations [1]. The steric hindrance around the hydroxymethyl group in the target compound can influence its reactivity in cross-coupling reactions and its coordination behavior with metals, offering different selectivity profiles compared to the more constrained biphenyl-2,2'-diol system [2].

Biphenyl Scaffold Conformational Analysis Steric Effects

Synthetic Versatility for Drug Intermediates

Patents describe 2-(2-Hydroxymethylphenyl)phenol and its derivatives as intermediates in the synthesis of active pharmaceutical ingredients (APIs) [1]. The hydroxymethyl group serves as a crucial synthetic handle for introducing further functionality, such as esters, ethers, or amines, which are common motifs in drug molecules. In contrast, the simpler analog 2-benzylphenol (CAS 28994-41-4), which lacks the hydroxyl group on the methylene carbon, offers fewer sites for direct chemical modification without additional functionalization steps [2].

Medicinal Chemistry API Intermediate Biphenyl Scaffold

Commercial Availability and Purity

2-(2-Hydroxymethylphenyl)phenol is commercially available from multiple suppliers with a guaranteed minimum purity of 95% [REFS-1, REFS-2]. This off-the-shelf availability at a defined purity specification allows researchers to bypass time-consuming and costly in-house synthesis and purification. While many structurally related biphenyl alcohols are not routinely stocked, the commercial availability of this specific compound provides a distinct procurement advantage for projects requiring a reliable, high-quality starting material.

Commercial Availability Purity Procurement

Thermal Stability Advantage of Biphenyl Resins

Biphenyl-containing phenolic resins are known for their high heat resistance and low water absorption compared to resins derived from unsubstituted phenol [1]. 2-(2-Hydroxymethylphenyl)phenol, as a biphenyl-based monomer, is expected to confer these enhanced properties to the resulting polymer matrix. Specifically, patents describe biphenyl novolac epoxy resins with low chromaticity, high purity, and metal ion content of less than 100 ppb, which are suitable for advanced electronic applications [2]. This performance profile is a class-level advantage over standard phenol-formaldehyde resins.

Thermosetting Polymers Thermal Stability Material Science

2-(2-Hydroxymethylphenyl)phenol: Key Research & Industrial Applications


High-Performance Phenolic Resins with Tailored Cross-Linking

The bifunctional nature of 2-(2-Hydroxymethylphenyl)phenol (phenolic OH and benzylic alcohol) allows it to act as both a chain extender and a cross-linking agent in the synthesis of phenolic resins . This dual reactivity enables fine-tuning of the resin's cross-link density and, consequently, its thermal and mechanical properties. Researchers can use it to formulate high-temperature-resistant composites and electronic encapsulants, leveraging the inherent stability of the biphenyl core [1].

Key Intermediate for Complex APIs

This compound serves as a versatile building block for the synthesis of pharmaceutical intermediates, particularly (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives . The reactive hydroxymethyl group can be readily transformed into esters, ethers, or amines, which are common functionalities in drug candidates. Its use can significantly shorten synthetic routes by providing a pre-functionalized biphenyl scaffold, thereby increasing overall synthetic efficiency [1].

Cross-Coupling Routes to Advanced Materials

The biphenyl core with ortho-substitution provides a sterically and electronically unique environment for metal-catalyzed cross-coupling reactions . The compound can be used to synthesize more complex polyaromatic systems or to incorporate the biphenyl motif into larger molecular architectures. This is particularly relevant for the development of new ligands, OLED materials, or liquid crystals, where the specific substitution pattern and conformational flexibility of this monomer can impart desirable properties [1].

Sensors and Functional Materials Development

The combination of a phenolic hydroxyl and a benzylic alcohol group on a biphenyl scaffold makes 2-(2-Hydroxymethylphenyl)phenol a promising candidate for designing novel chemosensors or functional materials . The phenolic OH can act as a hydrogen-bond donor or metal-chelating site, while the hydroxymethyl group offers a point for further functionalization or immobilization onto surfaces. This dual functionality can be exploited to create selective sensors for specific analytes, such as those based on tin oxide or other metal oxides, where phenolic compounds show strong signals [1].

Technical Documentation Hub

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